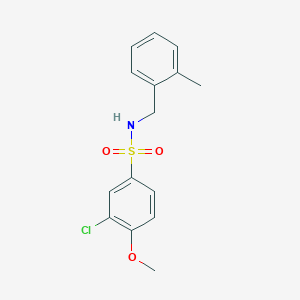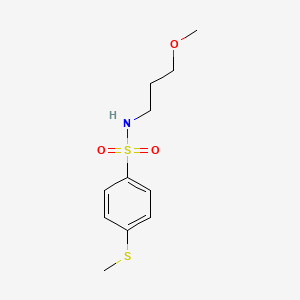
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, commonly known as COTC, is a synthetic compound that belongs to the class of coumarin derivatives. It has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of COTC is not fully understood. However, it has been suggested that COTC exerts its pharmacological effects by modulating various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. COTC has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. COTC has also been reported to inhibit the phosphorylation of MAPKs such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and survival. Additionally, COTC has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
COTC has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. COTC has also been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). COTC has been reported to reduce the levels of lipid peroxidation and to protect against oxidative stress-induced damage. Additionally, COTC has been shown to inhibit the growth and migration of cancer cells and to induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
COTC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. COTC has been shown to exhibit potent pharmacological activities at low concentrations, making it a cost-effective compound for research. However, COTC has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, COTC has not been extensively studied for its toxicity and safety profiles, which are important considerations for drug development.
Zukünftige Richtungen
There are several future directions for the research on COTC. First, further studies are needed to elucidate the exact mechanism of action of COTC and to identify its molecular targets. Second, the pharmacokinetics and pharmacodynamics of COTC need to be studied to determine its optimal dose and dosing regimen. Third, the safety and toxicity profiles of COTC need to be evaluated in preclinical and clinical studies. Fourth, the therapeutic potential of COTC needs to be evaluated in various types of cancer and other diseases. Finally, the development of novel analogs of COTC with improved pharmacological properties is a promising avenue for future research.
Wissenschaftliche Forschungsanwendungen
COTC has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. COTC has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to sensitize cancer cells to chemotherapy and radiotherapy. COTC has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in various types of cancer.
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO4S/c21-14-6-3-12(4-7-14)16-10-13-5-8-15(11-17(13)25-19(16)22)24-20(23)18-2-1-9-26-18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTYHNYFQGVELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide](/img/structure/B4172510.png)
amino]benzamide](/img/structure/B4172511.png)
![3-chloro-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4172521.png)
![N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4172524.png)

acetate](/img/structure/B4172543.png)
![N~1~-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4172545.png)
![7-tert-butyl-3-(2-phenoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4172552.png)

![1-(4-ethylphenyl)-2-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4172561.png)
![2-({2-[(4-biphenylylmethyl)amino]ethyl}amino)ethanol dihydrochloride](/img/structure/B4172565.png)
![N-{1-[1-(2-chloro-5-fluorobenzyl)-1,2,5,6-tetrahydropyridin-3-yl]propyl}-N-methylacetamide](/img/structure/B4172590.png)
![2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4172598.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4172603.png)